Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate
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Overview
Description
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate is an organic compound with the molecular formula C21H22O2 This compound is characterized by its unique structure, which includes a hepta-2,6-dienoate backbone substituted with methyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate can be achieved through several synthetic routes. One common method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, which are substituted by halogen groups and activated by boron trifluoride diethyl etherate (BF3·Et2O). This reaction is stereoselective and results in the formation of the desired dienoate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for electronic devices.
Materials Science: It is studied for its potential use in creating new materials with unique optical and electronic properties.
Chemistry: The compound serves as a model system for studying various organic reactions and mechanisms.
Biology and Medicine:
Mechanism of Action
The mechanism by which methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate exerts its effects is primarily related to its electronic structure and reactivity. The compound’s conjugated dienoate system allows it to participate in various chemical reactions, such as cycloadditions and substitutions. These reactions are facilitated by the presence of electron-donating and electron-withdrawing groups, which influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylthiopenta-2,4-dienoate: This compound has a similar dienoate structure but includes a thiomethyl group instead of diphenyl groups.
Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate: Another similar compound with a hydroxy group and a different substitution pattern.
Uniqueness
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for studying specific reaction mechanisms and developing new materials with tailored properties.
Properties
CAS No. |
927810-30-8 |
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Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate |
InChI |
InChI=1S/C21H22O2/c1-17(21(22)23-2)11-9-10-16-20(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-8,11-16H,9-10H2,1-2H3 |
InChI Key |
PITKUXMSPNQCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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